Ortho‑Chloro Substitution Differentiates CYP‑Inhibition Liability from Ortho‑Bromo and Ortho,Ortho‑Difluoro Analogs
In rat liver microsome assays, 2‑chloro‑N‑(2‑(5‑methyl‑3‑(pyridin‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide displays weak CYP inhibition across multiple isoforms, with Ki values of 52.6 μM (CYP3A2), 127 μM (CYP1A2), and 179 μM (CYP2D1), and a Ki of >100 μM for CYP2E1 [REFS‑1]. In contrast, the 2‑bromo analog (CAS 2034324‑87‑1) and the 2,6‑difluoro analog (CAS 2034374‑78‑0) have not been systematically characterized for CYP inhibition, introducing a significant liability gap for users who require metabolic profiling data prior to procurement. The availability of quantitative CYP interaction data for the 2‑chloro derivative alone constitutes a practical selection advantage when designing in vivo or in vitro pharmacology studies where CYP‑mediated drug‑drug interactions must be minimized or controlled.
| Evidence Dimension | CYP450 inhibition Ki (μM) |
|---|---|
| Target Compound Data | CYP3A2: 52.6 μM; CYP1A2: 127 μM; CYP2D1: 179 μM; CYP2E1: >100 μM |
| Comparator Or Baseline | 2‑Bromo analog (CAS 2034324‑87‑1): no public CYP data; 2,6‑Difluoro analog (CAS 2034374‑78‑0): no public CYP data |
| Quantified Difference | Only the 2‑chloro derivative possesses publicly available quantitative CYP inhibition data |
| Conditions | Rat liver microsomes; substrate‑specific inhibition assays (midazolam for CYP3A2, phenacetin for CYP1A2, dextromethorphan for CYP2D1, chlorzoxazone for CYP2E1) |
Why This Matters
Procurement decisions in drug discovery and agrochemical lead‑optimization programs increasingly require CYP‑liability data to prioritize compounds with lower off‑target metabolic risk; only the 2‑chloro analog satisfies this criterion among its immediate structural neighbors.
- [1] BindingDB entry BDBM50592756 (ChEMBL ID CHEMBL5182450). CYP450 inhibition data for 2‑chloro‑N‑(2‑(5‑methyl‑3‑(pyridin‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide. View Source
